

# A Comprehensive Technical Review of Synthetic Routes for Substituted Iodoindoless

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## Compound of Interest

Compound Name: *5-Iodoindoline*

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Substituted indoles are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.<sup>[1][2]</sup> Among these, iodoindoless are particularly valuable synthetic intermediates. The carbon-iodine bond serves as a versatile handle for a wide array of subsequent transformations, most notably in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, and Buchwald-Hartwig), enabling the construction of complex, highly functionalized indole derivatives.<sup>[3]</sup> This guide provides an in-depth review of the principal synthetic strategies for accessing variously substituted iodoindoless, with a focus on regioselectivity, reaction efficiency, and substrate scope.

## Direct Electrophilic Iodination of the Indole Core

The indole nucleus is inherently electron-rich, making it susceptible to electrophilic substitution. The C3 position is the most nucleophilic and kinetically favored site for substitution, followed by the C2 position.<sup>[4]</sup> Direct functionalization of the benzenoid ring (positions C4-C7) is significantly more challenging due to the lower electron density.<sup>[4]</sup>

A variety of reagents have been developed for the direct iodination of indoles, typically yielding 3-iodoindoless or 2,3-diiodoindoless depending on the stoichiometry and reaction conditions.

Common Iodinating Agents:

- Iodine ( $I_2$ ): Molecular iodine, often activated by a base or an oxidizing agent, is a cost-effective reagent for iodination.[1]
- N-Iodosuccinimide (NIS): A mild and widely used electrophilic iodine source, often employed with an acid catalyst for activating less reactive substrates.[5]
- Iodine Monochloride (ICl): A highly reactive agent capable of iodinating a broad range of indoles, including those with deactivating groups. Its reactivity can be modulated by using a solid support like Celite.[6][7]

Table 1: Comparison of Direct Iodination Methods

Entry	Substrate	Reagent/Conditions	Product	Yield (%)	Reference
1	Indole	ICl (1.1 equiv), Celite, $CH_2Cl_2$	3-Iodoindole	95%	[7]
2	Melatonin	ICl (1.1 equiv), Celite, $CH_2Cl_2$	2-Iodomelatonin	98%	[6][7]
3	Indoleacetone trile	ICl (1.1 equiv), Celite, $CH_2Cl_2$	2-Iodo-3-indoleacetone	96%	[6]
4	Indole-3-carbaldehyde	NIS, TFA, $CH_2Cl_2$	5-Iodo-1H-indole-3-carbaldehyde	33%	[4]
5	1H-Indole	$I_2$ , $K_2CO_3$ , DMF, 100 °C	3-Iodoindole	-	[8]

## Key Experimental Protocol: Iodination using ICl/Celite[7]

- A suspension of indole (1.0 equiv) and Celite® (2 g per gram of indole) in dichloromethane ( $CH_2Cl_2$ ) is prepared in a round-bottom flask and cooled to 0 °C in an ice bath.

- A solution of iodine monochloride (ICl) (1.1 equiv) in  $\text{CH}_2\text{Cl}_2$  is added dropwise to the stirred suspension over 15 minutes.
- The reaction mixture is stirred at 0 °C for 1 hour.
- Upon completion (monitored by TLC), the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ).
- The mixture is filtered through a pad of Celite®, and the organic layer is separated.
- The aqueous layer is extracted with  $\text{CH}_2\text{Cl}_2$  (2 x 20 mL).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford the desired iodoindole.

## Synthesis of 3-Iodoindoles via Cyclization Strategies

While direct iodination is effective, building the iodinated indole core through cyclization offers excellent regiocontrol and access to complex substitution patterns. A highly efficient and widely applicable method involves a two-step sequence: a Sonogashira cross-coupling followed by an electrophilic iodocyclization.<sup>[3][9][10][11]</sup>

This strategy begins with the Pd/Cu-catalyzed coupling of an N,N-dialkyl-2-iodoaniline with a terminal alkyne. The resulting 2-alkynylaniline intermediate undergoes a subsequent electrophilic cyclization promoted by molecular iodine ( $\text{I}_2$ ) to furnish the N-alkyl-3-iodoindole in excellent yields.<sup>[3][9]</sup>

Table 2: Synthesis of 3-Iodoindoles via Iodocyclization of 2-Alkynylanilines<sup>[3][9]</sup>

Entry	Alkyne Substituent (R)	Aniline N-Substituent	Cyclization Yield (%)	Overall Yield (%)	Reference
1	Phenyl	Methyl	98	92	[9]
2	n-Butyl	Methyl	99	93	[9]
3	tert-Butyl	Methyl	96	82	[9]
4	Trimethylsilyl	Methyl	99	78	[3]
5	Vinyl	Methyl	98	88	[9]
6	Phenyl	n-Butyl	98	88	[3]

## Key Experimental Protocol: General Procedure for 3-Iodoindole Synthesis[3]

### Step A: Synthesis of N,N-Dialkyl-2-(1-alkynyl)anilines (Sonogashira Coupling)

- To a solution of triethylamine ( $\text{Et}_3\text{N}$ , 12.5 mL), add  $\text{PdCl}_2(\text{PPh}_3)_2$  (0.070 g, 2 mol%), the N,N-dialkyl-o-iodoaniline (5.0 mmol), and the terminal alkyne (6.0 mmol).
- Stir the mixture for 5 minutes, then add  $\text{CuI}$  (0.010 g, 1 mol%).
- Flush the flask with Argon and seal it.
- Stir the mixture at room temperature for the desired time (typically 2-6 hours).
- Filter the resulting solution, wash with saturated aqueous  $\text{NaCl}$ , and extract with diethyl ether ( $2 \times 10$  mL).
- Dry the combined organic layers over anhydrous  $\text{MgSO}_4$ , concentrate, and purify by chromatography to yield the alkynylaniline intermediate.

### Step B: Iodocyclization

- To a solution of the N,N-dialkyl-2-(1-alkynyl)aniline (1.0 mmol) in CH<sub>2</sub>Cl<sub>2</sub> (5 mL) at room temperature, add a solution of I<sub>2</sub> (1.1 mmol) in CH<sub>2</sub>Cl<sub>2</sub> (5 mL).
- Stir the mixture for the required time (typically 10-30 minutes) until the reaction is complete (monitored by TLC).
- Quench the reaction with a saturated aqueous solution of Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>.
- Extract the mixture with CH<sub>2</sub>Cl<sub>2</sub> (3 x 10 mL).
- Wash the combined organic layers with brine, dry over anhydrous MgSO<sub>4</sub>, and concentrate in vacuo to afford the 3-iodoindole, which is often pure enough for subsequent steps without further purification.

## Multi-Component Synthesis of 3-Iodoindoles

One-pot multi-component reactions (MCRs) provide a powerful platform for diversity-oriented synthesis, rapidly building molecular complexity from simple starting materials. A consecutive four-component reaction has been developed for the synthesis of 1,2,3-trisubstituted iodoindoles.[\[2\]](#)[\[12\]](#)

This process involves a copper-free Sonogashira alkynylation of an ortho-haloaniline, followed by a base-catalyzed cyclization to form an indole anion. This intermediate is then trapped in situ, first by an electrophilic iodine source (NIS) at the C3 position, and subsequently by an alkyl halide at the N1 position, all in a single pot.[\[2\]](#)

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[label="4. N1-Alkylation", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
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// Product Node Product [label="1,2,3-Trisubstituted\\n3-Iodoindole", fillcolor="#EA4335",  
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Alkynylaniline"]; Cyclization -> Iodination [label="Indole Anion"]; NIS -> Iodination; Iodination ->  
Alkylation [label="3-Iodoindole Anion"]; AlkylHalide -> Alkylation; Alkylation -> Product; } }  
Caption: One-pot, four-component iodoindole synthesis sequence.[2][12]
```

Table 3: Selected Examples from Four-Component Synthesis of 3-Iodoindoless[2]

Entry	o-Haloaniline	Alkyne	Alkyl Halide	Yield (%)
1	2-Iodoaniline	Phenylacetylene	Methyl iodide	69
2	2-Bromoaniline	Phenylacetylene	Methyl iodide	65
3	2-Iodoaniline	1-Hexyne	Methyl iodide	55
4	2-Iodoaniline	Phenylacetylene	Ethyl bromoacetate	41
5	2-Iodo-4-fluoroaniline	Phenylacetylene	Methyl iodide	60

## Key Experimental Protocol: Four-Component Synthesis[2]

- An oven-dried Schlenk tube is charged with  $\text{PdCl}_2(\text{PPh}_3)_2$  (2.5 mol%),  $(1\text{-Ad})_2\text{PBn}\cdot\text{HBr}$  (5 mol%), the ortho-haloaniline (1.0 mmol), the terminal alkyne (1.2 mmol), DBU (3.0 mmol), and DMSO (1.5 mL) under a nitrogen atmosphere.
- The reaction mixture is heated to 100 °C until complete conversion of the starting material is observed (monitored by TLC).
- The mixture is cooled to room temperature, and N-iodosuccinimide (NIS) (1.5 mmol) is added. The mixture is stirred for 1 hour.

- The alkyl halide (2.0 mmol) is then added, and stirring is continued for another 2 hours at room temperature.
- Deionized water (20 mL) is added, and the aqueous phase is extracted with dichloromethane (3 x 20 mL).
- The combined organic layers are dried over  $\text{Na}_2\text{SO}_4$ , filtered, and concentrated under reduced pressure.
- The residue is purified by column chromatography on silica gel to afford the 1,2,3-trisubstituted 3-iodoindole.

## Regioselective Synthesis of Other Iodoindoles

Achieving iodination at positions other than C3 often requires specialized strategies that override the inherent reactivity of the indole ring.

### 4-Iodoindoles

Access to 4-iodoindoles can be achieved through regioselective chloromercuration and subsequent iodination of N-p-toluenesulfonyl (Ts) protected indoles.<sup>[13]</sup> This multi-step approach leverages the directing effect of the sulfonyl group and the specific reactivity of organomercury intermediates.

### 5-Iodoindoles

A significant breakthrough is the direct and highly regioselective C5-H iodination of indoles.<sup>[4]</sup> <sup>[14]</sup><sup>[15]</sup> This metal-free method proceeds under mild conditions and is believed to occur via a radical pathway, offering a complementary approach to traditional electrophilic substitutions.<sup>[4]</sup> <sup>[14]</sup> Another classical route is the Sandmeyer reaction, starting from 5-nitroindole, which is reduced to 5-aminoindole and then converted to the 5-iodo derivative.<sup>[16]</sup>

Table 4: Regioselective C5-H Iodination of Indoles<sup>[4]</sup>

Entry	Substrate	Reagent/Conditions	Product	Yield (%)
1	1H-Indole-3-carbaldehyde	NIS (1.2 equiv), TFA (2.0 equiv), CH <sub>2</sub> Cl <sub>2</sub>	5-Iodo-1H-indole-3-carbaldehyde	33%
2	1-(Phenylsulfonyl)indole	NIS (1.2 equiv), TFA (2.0 equiv), CH <sub>2</sub> Cl <sub>2</sub>	5-Iodo-1-(phenylsulfonyl)indole	85%
3	1-Methyl-1H-indole	NIS (1.2 equiv), TFA (2.0 equiv), CH <sub>2</sub> Cl <sub>2</sub>	1-Methyl-5-iodo-1H-indole	72%

## Key Experimental Protocol: Regioselective C5-H Iodination[4]

- To a solution of the indole substrate (0.2 mmol) in dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>, 2.0 mL), add N-Iodosuccinimide (NIS) (0.24 mmol).
- Add trifluoroacetic acid (TFA) (0.4 mmol) to the mixture.
- Stir the reaction at a specified temperature (e.g., 60 °C) for the required time (e.g., 4 hours).
- After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>.
- Extract the mixture with CH<sub>2</sub>Cl<sub>2</sub>, dry the combined organic layers over Na<sub>2</sub>SO<sub>4</sub>, and concentrate.
- Purify the crude product by flash column chromatography to yield the 5-iodoindole.

## Transition-Metal-Mediated C-H Iodination

Copper-mediated reactions have emerged as a cost-effective and powerful tool for C-H functionalization. Domino processes have been developed for the concurrent C-H iodination and nitration of indoles, providing rapid access to multi-functionalized products.[17][18] These

reactions typically proceed under mild, aerobic conditions. The proposed mechanism for the iodination step involves a Cu(III)-iodide species that undergoes electrophilic addition at the C3 position of the indole.[17][18]

Table 5: Copper-Mediated Domino C-H Iodination/Nitration of Indoles[18]

Entry	Substrate	Reagent/Conditions	Product	Yield (%)
1	1-Methylindole	CuI (20 mol%), t-BuONO (2.0 equiv), I <sub>2</sub> (1.2 equiv), O <sub>2</sub> , DCE, 45 °C	3-Iodo-1-methyl-2-nitroindole	89%
2	1-Benzylindole	CuI (20 mol%), t-BuONO (2.0 equiv), I <sub>2</sub> (1.2 equiv), O <sub>2</sub> , DCE, 45 °C	1-Benzyl-3-iodo-2-nitroindole	85%
3	5-Bromo-1-methylindole	CuI (20 mol%), t-BuONO (2.0 equiv), I <sub>2</sub> (1.2 equiv), O <sub>2</sub> , DCE, 45 °C	5-Bromo-3-iodo-1-methyl-2-nitroindole	82%

## Key Experimental Protocol: Copper-Mediated Domino Reaction[18]

- To a screw-capped tube, add the indole substrate (0.2 mmol), CuI (0.04 mmol, 20 mol%), and I<sub>2</sub> (0.24 mmol, 1.2 equiv).
- Add dichloroethane (DCE, 2 mL) followed by tert-butyl nitrite (t-BuONO) (0.4 mmol, 2.0 equiv).
- Seal the tube and stir the reaction mixture at 45 °C under an oxygen atmosphere (balloon) for 4 hours.

- After cooling to room temperature, concentrate the mixture under reduced pressure.
- Purify the residue by flash chromatography on silica gel to afford the 3-iodo-2-nitroindole product.

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